molecular formula C8H7NO5 B045954 Methyl 2-hydroxy-5-nitrobenzoate CAS No. 17302-46-4

Methyl 2-hydroxy-5-nitrobenzoate

Cat. No. B045954
CAS RN: 17302-46-4
M. Wt: 197.14 g/mol
InChI Key: UUBFELFUKFJSRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 2-hydroxy-5-nitrobenzoate and related compounds often involves redox/condensation cascade reactions, utilizing activated methyl groups and nitrobenzenes. For instance, iron sulfide catalyzed reactions between 2-amino/hydroxy nitrobenzenes and activated methyl groups offer a straightforward approach to heteroaromatic compounds (Nguyen, Ermolenko, & Al‐Mourabit, 2013).

Molecular Structure Analysis

Methyl 2-hydroxy-5-nitrobenzoate's molecular structure has been elucidated through various spectroscopic studies. A notable example involves the investigation of 2-nitro-2’-hydroxy-5’-methylazobenzene, revealing insights into the molecular arrangement and the effect of different solvents on its structure (Fedorova, Lefedova, & Shlykov, 2023).

Chemical Reactions and Properties

Chemical reactions involving Methyl 2-hydroxy-5-nitrobenzoate include nitration processes that highlight the compound's reactivity and functional group transformations. An environmentally friendly nitration process of methyl 3-methylbenzoate for synthesizing nitrobenzoic acids demonstrates the compound's chemical versatility (Mei, Yao, Yu, & Yao, 2018).

Physical Properties Analysis

The physical properties of Methyl 2-hydroxy-5-nitrobenzoate and related compounds, such as crystalline structure and hydrogen bonding, contribute to their chemical stability and reactivity. For instance, the non-covalent interactions in the crystal structure of Methyl 4-Hydroxy-3-Nitrobenzoate have been detailed, showcasing the compound's solid-state characteristics (Fu, Li, & Simpson, 2012).

Chemical Properties Analysis

Methyl 2-hydroxy-5-nitrobenzoate's chemical properties, including reactivity towards different chemical groups and its role in synthesis reactions, highlight its importance. The compound's utility in forming heterocyclic compounds and its reactions involving nitro and amino groups indicate its versatile chemical behavior (Singh et al., 2003).

Scientific Research Applications

  • Analytical Chemistry : Methyl 2-hydroxy-5-nitrobenzoate derivatives are used in analytical methods. For instance, the determination of 2-methyl-3-nitrobenzoic acid through gas chromatography is practical for purity analysis in research and production (Xue & Nan, 2002).

  • Organic Synthesis : It's involved in novel synthesis methods. A study presented a new synthesis of "push-pull" naphthalenes using nitro-2-methylbenzoate esters, yielding 1-methoxy-3-dimethylamino-5-nitronaphthalene (Wong et al., 2002).

  • Biochemistry : It has applications in biochemistry, such as in determining sulfhydryl groups in biological materials and potentially splitting disulfide bonds in blood (Ellman, 1959).

  • Green Chemistry : A study describes an efficient and green process for synthesizing 5-methyl-2-nitrobenzoic acid, offering higher substrate selectivity and easier control of reaction rates (Mei et al., 2018).

  • Pesticide Residue Analysis : The compound is also used in the detection of pesticide residues. A method effectively detects sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate residues on various agricultural samples (Alder et al., 1978).

  • Crystallography : In crystallography, Methyl 4-hydroxy-3-nitrobenzoate crystallizes with unique molecules in the asymmetric unit, linked by hydrogen bonding and p-stacking interactions (Fu et al., 2012).

  • Solubility Prediction : Its solute descriptors are used for predicting solubility in various organic solvents, aiding in the design of chemical processes and formulations (Hart et al., 2017).

  • Corrosion Inhibition : Derivatives of Methyl 2-hydroxy-5-nitrobenzoate have been shown to inhibit mild steel corrosion in acidic environments, which has implications in material science and engineering (Rbaa et al., 2019).

  • Photophysics : It's used in the study of photophysics, specifically in organic light-emitting diodes (OLEDs), where its derivatives demonstrate high current densities and low luminance as potential dopant agents (García-López et al., 2014).

Safety And Hazards

“Methyl 2-hydroxy-5-nitrobenzoate” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 2-hydroxy-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-8(11)6-4-5(9(12)13)2-3-7(6)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBFELFUKFJSRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169497
Record name Methyl 5-nitrosalicylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxy-5-nitrobenzoate

CAS RN

17302-46-4
Record name Benzoic acid, 2-hydroxy-5-nitro-, methyl ester
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Record name Methyl 5-nitrosalicylate
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Record name Methyl 5-nitrosalicylate
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Record name Methyl 5-nitrosalicylate
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Record name METHYL 5-NITROSALICYLATE
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Synthesis routes and methods I

Procedure details

In a manner analogous to the preparation of N2,N4-bis(3-methoxy-4-methoxycarbonyl)phenyl)-5-fluoro-2,4-pyrimidinediamine, 2-hydroxy-5-nitrobenzoic acid (1 g, 5.5 mmol), potassium carbonate (3 g, 22 mmol) and iodomethane (1 mL, 16 mmol) gave methyl 2-hydroxy-5-nitrobenzoate (880 mg, 77%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In methanol (250 ml) was suspended 5-nitrosalicylic acid (50.0 g, 273 mmol), and to the mixture was added sulfuric acid (6 ml). The mixture was stirred at 100° C. for 24 hours and the cooled to room temperature. The precipitated insoluble materials were filtered, which were washed with hydrous methanol (containing 20% of water) and methanol, and dried under reduced pressure to give methyl 5-nitrosalicylate (38.5 g, 195 mmol, 72%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
XL Fu, JS Li, J Simpson - Crystals, 2012 - mdpi.com
… A search of the Cambridge Database [5] reveals two isomeric forms of (I), namely methyl 2-hydroxy-3-nitrobenzoate (II) [6] and methyl 2-hydroxy-5-nitrobenzoate (III) [7] together with the …
Number of citations: 4 www.mdpi.com
T Brose, F Holzscheiter, G Mattersteig… - Journal für …, 1992 - Wiley Online Library
Nitrobenzene, α‐nitronaphthalene, m‐dinitrobenzene, 1,3,5‐trinitrobenzene, m‐nitrobenzophenone, m‐nitrobenzonitrile, methyl m‐nitrobenzoate and m‐nitro diphenylsulphone can be …
Number of citations: 19 onlinelibrary.wiley.com
J McGinley, V McKee, H Toftlund, JMD Walsh - Dalton Transactions, 2009 - pubs.rsc.org
… Ligand 1 was synthesised by the reaction of methyl 2-hydroxy-5-nitrobenzoate with 1,2-diaminoethane in a 1:1 methanol:toluene mixture. The compound showed the expected 1 H …
Number of citations: 5 pubs.rsc.org
WB Pan, LM Wei, LL Wei, CC Wu… - Journal of the Chinese …, 2005 - Wiley Online Library
A convenient and useful esterification was realized, and this reaction proceeded without a dehydrating reagent or water removal equipment. A series of ortho‐hydroxyphenyl carboxylic …
Number of citations: 4 onlinelibrary.wiley.com
Y Liu, W Zhong, S Li - Chinese Chemical Letters, 2012 - Elsevier
… Methyl 2-hydroxy-5-nitrobenzoate 1 was alkylated by the halogenated aliphatic hydrocarbons with n-Bu 4 NI and anhydrous K 2 CO 3 to get compound 2 [11]. The reduction of nitro with …
Number of citations: 7 www.sciencedirect.com
K Thomas, TW Moody, RT Jensen, J Tong… - European journal of …, 2018 - Elsevier
… Methyl 2-hydroxy-5-nitrobenzoate 44 was first protected with an acetyl group to furnish the nitro-diester 45 which was reduced to the amine derivative 46 under Pd/C hydrogenolysis. …
Number of citations: 18 www.sciencedirect.com
AA Neverov, CT Liu, SE Bunn, D Edwards… - Journal of the …, 2008 - ACS Publications
… Lithium chloride was purchased from Anachemia Chemical LTD whereas methyl 2-hydroxy-5-nitrobenzoate (98%) was obtained from Alfa Aesar and was used as supplied. The lithium …
Number of citations: 51 pubs.acs.org
B An, B Wang, J Hu, S Xu, L Huang, X Li… - Journal of Medicinal …, 2018 - ACS Publications
… The precipitates were collected to obtain the methyl 2-hydroxy-5-nitrobenzoate (91% yield). H … To a solution of methyl 2-hydroxy-5-nitrobenzoate (5 mmol, 0.985 g) in 20 mL of methanol, …
Number of citations: 38 pubs.acs.org
Z Yan, S Li, Y Wang, J Li, C Ma, Y Guo, L Zhang - Bioorganic Chemistry, 2022 - Elsevier
… Methyl 2-hydroxy-5-nitrobenzoate 11 was synthesized by etherification of 5‑nitro salicylic acid with methanol in the presence of H 2 SO 4 in excellent yield . 5-nitrosalicylamide 12 was …
Number of citations: 6 www.sciencedirect.com
JW O'Dell - 2005 - scholarworks.montana.edu
… Methyl 2-Hydroxy-5-nitrobenzoate (2). A mixture of 3.37 g (18.4 mmol) 1 in 11 mL of methanol with 1 mL of 97% sulfuric acid was refluxed for 24 h. The white precipitate that formed was …
Number of citations: 0 scholarworks.montana.edu

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